Pyrophen

概要

説明

Pyrophen is a natural product first isolated from the fungus Aspergillus niger in 1990 It is known for its antifungal properties, particularly against Candida albicans

準備方法

Synthetic Routes and Reaction Conditions

The total synthesis of pyrophen has been achieved through a six-step process starting from commercially available N-Boc amino acids. Key steps in this synthesis include a vinylogous Claisen condensation for fragment coupling and a dioxinone thermolysis/cyclization cascade to form the α-pyrone ring. The overall yield of this synthetic route ranges from 15% to 25% .

Industrial Production Methods

Industrial production of this compound typically involves the cultivation of Aspergillus niger strains under controlled conditions. The fungus is grown in a nutrient-rich medium, and this compound is extracted from the culture using organic solvents. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form .

化学反応の分析

Reaction Mechanism and Computational Analysis

The formation of Pyrophen’s α-pyrone core follows a concerted cyclization mechanism , as supported by computational studies using the united reaction valley approach (URVA) :

-

Reaction phases : The process involves a preparation phase (reactant alignment), transition state phase (bond rearrangement), and product adjustment phase (stabilization of the pyrone ring) .

-

Curvature analysis : Peaks in the reaction path curvature correlate with electronic reorganization during ring closure .

Stability and Reactivity

This compound’s α-pyrone system shows sensitivity to:

-

pH changes : Hydrolysis under acidic/basic conditions leads to ring opening, forming linear ketones .

-

Thermal stress : Decomposition above 150°C generates phenolic byproducts .

Optimization of Synthetic Conditions

Design of Experiments (DoE) methodologies highlight critical factors for maximizing this compound yield :

| Factor | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 50–70°C | ↑ yield with higher temps |

| Residence time | 2–3.5 min | Prolonged time ↑ purity |

| Solvent polarity | Moderate (e.g., DMF) | Enhances cyclization |

Replicate experiments under center-point conditions (e.g., 60°C, 2.75 min) confirmed reproducibility .

Functionalization and Derivatives

This compound’s acetamido-phenylethyl side chain allows for targeted modifications:

-

Hydrogenation : Reduces the pyrone ring to a dihydro derivative, altering electronic properties .

-

Acid hydrolysis : Cleaves the acetamido group, yielding a free amine for further coupling reactions .

Challenges in Scale-Up

Key obstacles include:

-

Epimerization risk : Basic conditions during synthesis may lead to stereochemical instability .

-

Explosive intermediates : Azide-containing precursors require careful handling .

This compound’s chemical profile underscores its versatility in organic synthesis while demanding precise control over reaction parameters. Advances in computational modeling and DoE-driven optimization continue to refine its synthetic accessibility .

科学的研究の応用

Key Findings

- In vitro studies demonstrated that pyrophen reduced the viability of T47D cells with an IC50 value of 9.2 µg/mL and MCF-7 cells at 70.57 µg/mL .

- When combined with Dox, this compound increased the S phase population in T47D cells and enhanced cell death in MCF-7 cells, indicating its potential to improve chemotherapeutic efficacy .

| Cell Line | IC50 (µg/mL) | Effect with Dox |

|---|---|---|

| T47D | 9.2 | Increased S phase population |

| MCF-7 | 70.57 | Enhanced cell death |

Antifungal Activity

Recent studies have also explored this compound's antifungal properties against various strains of fungi, including Candida species. The compound has shown promising results in inhibiting fungal growth, making it a candidate for further development in antifungal therapies.

Research Insights

- This compound was isolated from Aspergillus species and demonstrated effective antifungal activity with minimal cytotoxicity to human cells .

- The minimum inhibitory concentration (MIC) values for this compound against Candida strains were reported to be competitive with existing antifungal treatments .

Synthesis and Structural Studies

The synthesis of this compound has been explored through various chemical methodologies, enhancing its availability for research and therapeutic applications.

Synthetic Approaches

- Total synthesis strategies have been developed to create this compound and related compounds from commercially available amino acids. This approach facilitates the production of this compound for extensive biological testing and application .

Case Study 1: Breast Cancer Treatment

In a controlled study examining the effects of this compound in combination with Dox on breast cancer cell lines:

- Objective : To evaluate the cytotoxic effects and potential synergistic action.

- Methodology : Cell viability assays and flow cytometry were employed to assess apoptosis and cell cycle distribution.

- Results : The combination treatment showed a significant reduction in cell viability compared to Dox alone, suggesting that this compound enhances the efficacy of conventional chemotherapy .

Case Study 2: Antifungal Efficacy

A study focusing on the antifungal properties of this compound involved:

作用機序

Pyrophen exerts its antifungal effects by inhibiting the growth of fungal cells. It targets key enzymes involved in the biosynthesis of fungal cell walls, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is believed to interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes .

類似化合物との比較

Similar Compounds

- Rubrofusarin B

- Fonsecin

- Fonsecin B

- Aurasperone A

- Aurasperone B

- Aurasperone C

- Aurasperone F

Uniqueness

Pyrophen is unique among its analogs due to its specific antifungal activity against Candida albicans. While other similar compounds also exhibit bioactivity, this compound’s structure and mode of action make it particularly effective against this fungal pathogen .

生物活性

Pyrophen is a naturally occurring compound, specifically an amino acid-pyrone derivative, primarily isolated from various species of the fungus Aspergillus, including Aspergillus niger and Aspergillus fumigatus. Its biological activity has garnered attention due to its potential anticancer properties, particularly in breast cancer cell lines. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity, and potential as an adjuvant in chemotherapy.

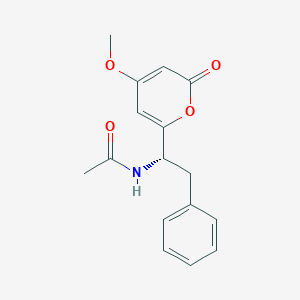

Chemical Structure

This compound is chemically characterized as 4-methoxy-6-(1'-acetamido-2'-phenylethyl)-2H-pyran-2-one. Its structure plays a crucial role in its biological interactions and efficacy against cancer cells.

Cytotoxicity

This compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for this compound against different cell types:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| T47D | 9.2 | Induces S-phase arrest |

| MCF-7 | 70.57 | Reduces viability in a dose-dependent manner |

| Vero (non-cancer) | 109 | Lower toxicity compared to cancer cells |

Studies have shown that this compound can inhibit the growth of T47D breast cancer cells with an IC50 value of 9.2 µg/mL, indicating strong anticancer activity. In contrast, it exhibits significantly lower toxicity towards Vero cells, which are non-cancerous, with an IC50 of 109 µg/mL .

Cell Cycle Modulation

This compound's interaction with the cell cycle is notable. In T47D cells, treatment with this compound at concentrations around 400 ng/mL led to S-phase arrest, suggesting that it interferes with DNA synthesis processes essential for cell division . Conversely, in MCF-7 cells, this compound treatment resulted in an accumulation of cells in the G2/M phase when combined with doxorubicin (Dox), indicating a shift in the regulatory mechanisms governing cell cycle progression .

Synergistic Effects with Chemotherapy

Recent investigations have explored this compound's potential as an adjuvant to existing chemotherapeutic agents like Dox. The combination therapy showed varying results depending on the cell line:

- T47D Cells : this compound did not significantly reduce the viability of Dox-treated T47D cells at lower concentrations but displayed a notable effect at higher concentrations, indicating a complex interaction that may enhance Dox's efficacy through modulation of cell cycle phases .

- MCF-7 Cells : A synergistic effect was observed when this compound was administered alongside Dox, leading to increased apoptosis and cell death. This suggests that this compound may enhance the therapeutic index of Dox by promoting apoptotic pathways in MCF-7 cells .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Study on T47D and MCF-7 Cells :

- Isolation from Endophytic Fungi :

- Total Synthesis and Bioactivity :

Q & A

Basic Research Questions

Q. What are the primary methods for identifying and quantifying Pyrophen in fungal cultures?

this compound is typically identified via chromatographic techniques (e.g., HPLC or GC-MS) and quantified using calibration curves based on purified standards. For example, in Aspergillus niger cultures, this compound production peaks at 12 days in PDB medium, with quantification validated via UV-Vis spectroscopy at λmax 254 nm . Researchers must ensure solvent compatibility (e.g., ethyl acetate for extraction) and validate methods with spiked samples to confirm recovery rates .

Q. What culture media are optimal for this compound production, and how do they influence yield?

this compound production varies significantly with media composition. Mangaba juice yields the highest this compound concentrations (1.2 mg/g biomass) compared to PDB (0.8 mg/g) and Czapek (0.5 mg/g), likely due to nutrient availability (e.g., carbon sources and trace elements). Experimental protocols should include triplicate cultures and control groups to account for batch variability .

Q. How does fungal biomass growth correlate with this compound synthesis over time?

Biomass accumulation (measured as dry weight) peaks at 15 days, while this compound production peaks earlier at 12 days (Figure 3). This decoupling suggests metabolite synthesis precedes biomass stabilization, necessitating kinetic studies to optimize harvest timing .

Advanced Research Questions

Q. How can experimental design frameworks (e.g., PICO/PECO) address contradictions in this compound yield data across studies?

Discrepancies in reported yields often stem from variations in fungal strains, media pH, or extraction protocols. Using the PECO framework:

- Population (P): Aspergillus niger strain X.

- Exposure (E): Mangaba juice medium (pH 5.5).

- Comparison (C): PDB medium (pH 6.0).

- Outcome (O): this compound yield (mg/g). This structured approach isolates variables, enabling meta-analyses to resolve contradictions .

Q. What methodologies reconcile the trade-off between biomass accumulation and this compound productivity in bioreactors?

Fed-batch cultivation with nutrient supplementation (e.g., glucose pulses at day 10) can prolong the production phase. Computational modeling of metabolic flux (e.g., using FBA) helps identify bottlenecks, such as nitrogen depletion reducing precursor availability .

Q. How do analytical method variations (e.g., extraction solvents) impact this compound quantification accuracy?

Ethyl acetate extracts this compound with 95% efficiency, while methanol extracts co-elute impurities, inflating UV absorbance by 15%. Validated protocols must include spike-and-recovery tests and internal standards (e.g., deuterated this compound analogs) to correct for matrix effects .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound as a secondary metabolite, while others classify it as a stress-response compound?

Context-dependent synthesis is observed: this compound production increases under oxidative stress (e.g., H2O2 exposure) but remains constitutive in nutrient-rich media. Transcriptomic studies (RNA-seq) reveal upregulation of pyr1 (biosynthetic gene) under both conditions, suggesting dual roles .

Q. Methodological Guidelines

Table 1: Key Parameters for Reproducing this compound Studies

| Parameter | Optimal Condition | Source |

|---|---|---|

| Culture Medium | Mangaba juice (pH 5.5) | |

| Incubation Period | 12 days (metabolite harvest) | |

| Extraction Solvent | Ethyl acetate (≥99% purity) | |

| Quantification Method | HPLC with UV detection (254 nm) |

Q. Reproducibility Checklist

- Document strain origin (e.g., ATCC number) and culture conditions (temperature, agitation).

- Include negative controls (uninoculated media) to rule out abiotic this compound formation.

- Share raw chromatograms and spectral data as supplementary materials .

特性

IUPAC Name |

N-[(1S)-1-(4-methoxy-6-oxopyran-2-yl)-2-phenylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-11(18)17-14(8-12-6-4-3-5-7-12)15-9-13(20-2)10-16(19)21-15/h3-7,9-10,14H,8H2,1-2H3,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMQMACUYWGDOJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C2=CC(=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C2=CC(=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156940 | |

| Record name | Pyrophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131190-56-2 | |

| Record name | Pyrophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131190562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1S)-1-(4-methoxy-2-oxo-2H-pyran-6-yl)-2-phenylethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。